molecular formula C4H7ClO3S B2357422 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride CAS No. 1640118-61-1

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B2357422
CAS No.: 1640118-61-1
M. Wt: 170.61
InChI Key: LZNFFLBZNGTSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This dual functionality makes it a valuable reagent and building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of epichlorohydrin with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Ring-opening reactions: The epoxide ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

    Ring-opening reactions: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.

Major Products Formed

    Sulfonamide derivatives: Formed from the reaction with amines.

    Sulfonate esters: Formed from the reaction with alcohols.

    Functionalized diols: Formed from the ring-opening reactions of the epoxide.

Scientific Research Applications

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of complex molecules.

    Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Polymer chemistry: Utilized in the modification of polymers to introduce sulfonyl and epoxide functionalities.

    Bioconjugation: Applied in the conjugation of biomolecules for the development of biocompatible materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate derivatives, while the epoxide ring can undergo ring-opening reactions to form functionalized diols. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride and the strained three-membered ring of the epoxide.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the epoxide functionality.

    Epichlorohydrin: An epoxide without the sulfonyl chloride group.

    2-(Chloromethyl)oxirane: Similar to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride but lacks the sulfonyl chloride group.

Uniqueness

This compound is unique due to its dual functionality as both a sulfonyl chloride and an epoxide. This combination of reactive groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFFLBZNGTSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.